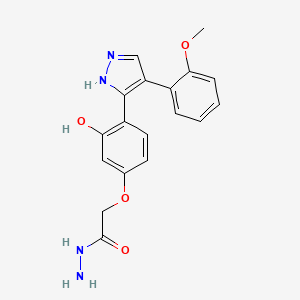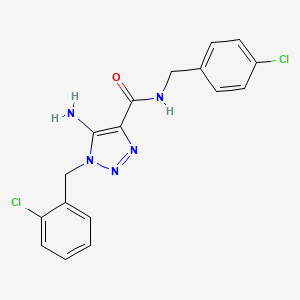![molecular formula C21H18FN5OS B3006261 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone CAS No. 478063-61-5](/img/structure/B3006261.png)
3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives has been explored in the context of creating compounds with potential antibacterial properties. In one study, the synthesis began with the reaction of 3-(p-ethoxybenzoyl)acrylic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one, leading to an addition compound. This intermediate was then condensed with hydrazine hydrate to yield 4,5-dihydro-3(2H)-pyridazinone. Further chemical modifications of this compound were achieved using various reagents such as dimethyl sulfate, diethyl sulfate, ethyl bromoacetate, POCl3, and P2S5, producing N-substituted pyridazinones, a dichloro derivative, and a dithione. These reactions demonstrate the versatility of pyridazinone chemistry and the ability to introduce different functional groups into the molecule .
Molecular Structure Analysis
The molecular structure of polysubstituted pyridines, including those with sulfanyl and fluorobenzyl groups, has been characterized by their nearly planar conformations. The stabilization of these structures is facilitated by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π. These interactions contribute to the formation of supramolecular aggregates, which are essential for the understanding of the compound's behavior in crystalline form. For instance, hydrogen bonds generate specific ring motifs, while C-H...F interactions lead to the formation of linear chains. Intramolecular O-H...O interactions are also present, contributing to the overall stability of the molecule .
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives has been studied, particularly focusing on the dichloro and dithione derivatives. These compounds exhibit a range of behaviors when exposed to different reagents, indicating the potential for diverse chemical transformations. The dichloro derivative, for example, may undergo further substitution reactions, while the dithione could be involved in addition reactions or serve as a precursor for other sulfur-containing compounds. The study of these reactions is crucial for the development of new molecules with desired properties and functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. The nearly planar geometry of these molecules suggests a degree of rigidity, which could affect their solubility and reactivity. The presence of intermolecular interactions, such as hydrogen bonding and C-H...π interactions, can also impact the melting points, boiling points, and crystalline behavior of these compounds. Additionally, the moderate antibacterial activity observed against Gram-positive bacteria for certain derivatives indicates that the functional groups present in the molecule play a significant role in determining biological activity .
Aplicaciones Científicas De Investigación
Antioxidant Properties
- A compound structurally related to 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone has shown significant antioxidant ability, surpassing the control butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Antimicrobial Activities
- Another similar compound has demonstrated antimicrobial properties. It was synthesized using a specific reaction process and tested for its effectiveness against various microbes (Popiołek et al., 2011).
Synthesis and Characterization Techniques
- Advanced synthesis techniques, such as microwave-assisted Fries rearrangement, have been employed for creating compounds closely related to 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone. These techniques offer efficient ways to synthesize and characterize such compounds, proving their potential in scientific research (Moreno-Fuquen et al., 2019).
Interactions and Bonding Analysis
- Research into similar compounds includes the analysis of interactions and bonding, such as π-hole tetrel bonding interactions. This study is crucial for understanding the chemical properties and potential applications of these compounds (Ahmed et al., 2020).
Potential for Anti-Inflammatory Applications
- Some derivatives of the 1,2,4-triazole class, closely related to the compound , have been synthesized and tested for anti-inflammatory activity. This suggests potential therapeutic applications for similar compounds (Karande & Rathi, 2017).
Propiedades
IUPAC Name |
3-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-2-26-20(23-24-21(26)29-14-15-8-10-16(22)11-9-15)19-18(28)12-13-27(25-19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZGWCMFVCBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
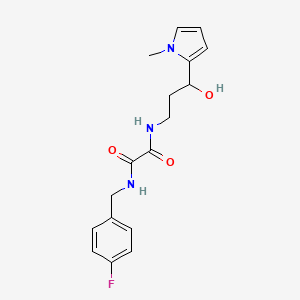
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)
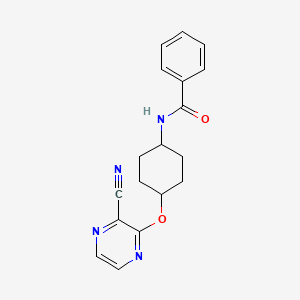
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)
![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)
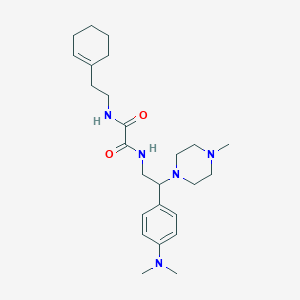
![N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B3006187.png)
![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)
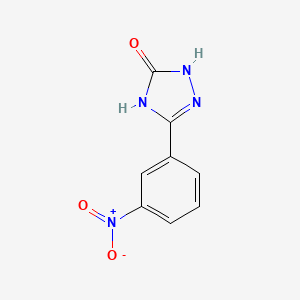
![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)
